![molecular formula C11H15N3OS B222111 N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
N-[4-(4-morpholinyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinyl)phenyl]thiourea is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is commonly referred to as MPTU and has been studied for its ability to inhibit certain enzymes and affect physiological processes in the body.
Wirkmechanismus
MPTU works by inhibiting the activity of specific enzymes, including COX-2 and LOX. These enzymes are involved in the production of prostaglandins and leukotrienes, which are known to contribute to inflammation and other physiological processes. By inhibiting these enzymes, MPTU may help to reduce inflammation and other related symptoms.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects, including reducing the production of prostaglandins and leukotrienes, as well as inhibiting the growth of cancer cells. It has also been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTU in lab experiments is that it has been well-studied and characterized, making it a reliable tool for researchers. However, one limitation is that it may not be effective in all cases, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for research involving MPTU. For example, it may be studied further for its potential use in treating other diseases, such as Alzheimer's and Parkinson's. Additionally, researchers may explore new synthesis methods or modifications to the compound to improve its efficacy and reduce potential side effects.
In conclusion, N-[4-(4-morpholinyl)phenyl]thiourea, or MPTU, is a chemical compound that has been studied for its potential therapeutic properties in various areas of research. It works by inhibiting specific enzymes and affecting physiological processes in the body, and has been shown to have various biochemical and physiological effects. While it has advantages as a reliable tool for researchers, more research is needed to fully understand its potential applications and limitations.
Synthesemethoden
MPTU can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with morpholine, followed by the addition of thiourea. The resulting compound is purified through recrystallization and can be further characterized through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
MPTU has been studied for its potential therapeutic applications in various areas of research, including cancer, inflammation, and cardiovascular disease. It has been shown to inhibit certain enzymes that are involved in these processes, which may lead to the development of new treatments.
Eigenschaften
Produktname |
N-[4-(4-morpholinyl)phenyl]thiourea |
|---|---|
Molekularformel |
C11H15N3OS |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
(4-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3OS/c12-11(16)13-9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13,16) |
InChI-Schlüssel |
PPXWFWUPUHAZMH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



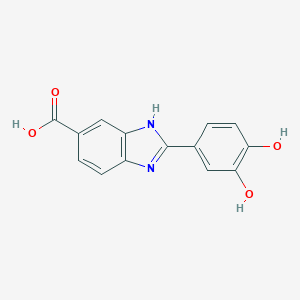
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
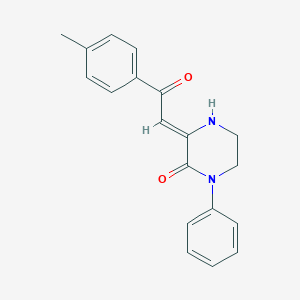
![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
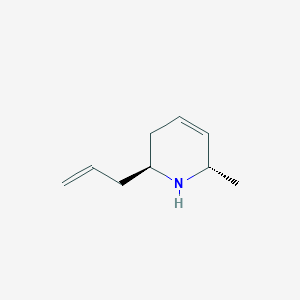
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
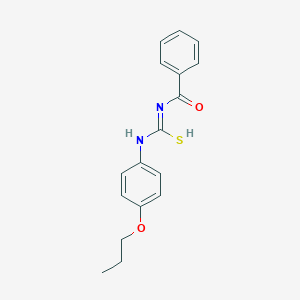
![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
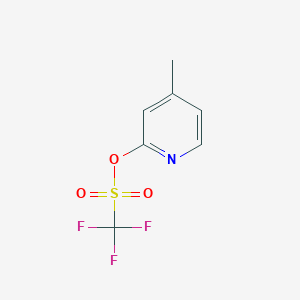
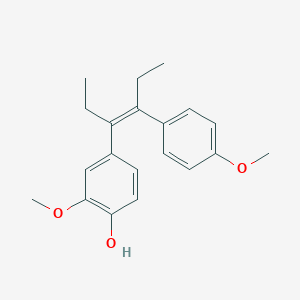
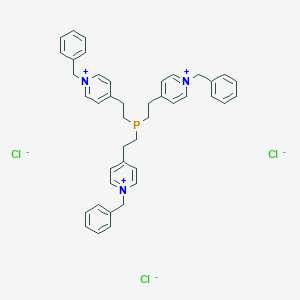
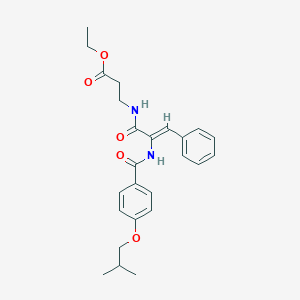
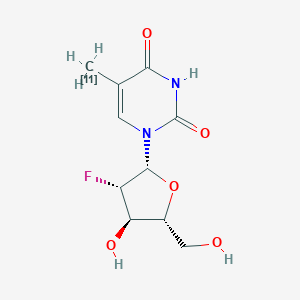
![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)